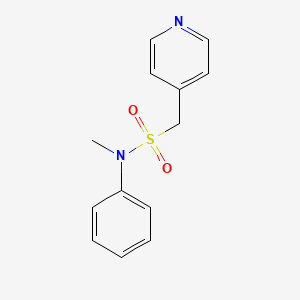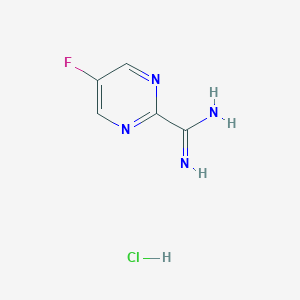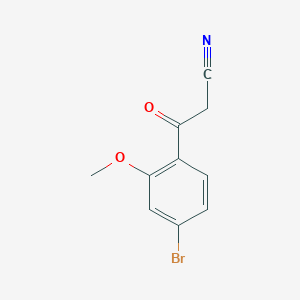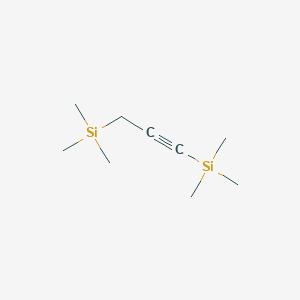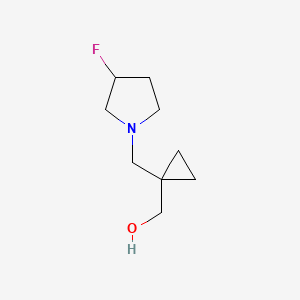
(1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD34182631” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD34182631” involves multiple steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a palladium-catalyzed coupling reaction, which is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of “MFCD34182631” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process often includes purification steps such as crystallization or chromatography to remove impurities and achieve the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD34182631” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of “MFCD34182631” often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran. Substitution reactions might involve the use of halides or other reactive groups to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
“MFCD34182631” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: “MFCD34182631” is utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which “MFCD34182631” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the context, but typically include binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects.
Propiedades
Fórmula molecular |
C9H16FNO |
|---|---|
Peso molecular |
173.23 g/mol |
Nombre IUPAC |
[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2 |
Clave InChI |
QJQCVYXQIGSXLS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1F)CC2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
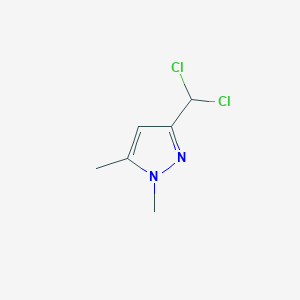
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)

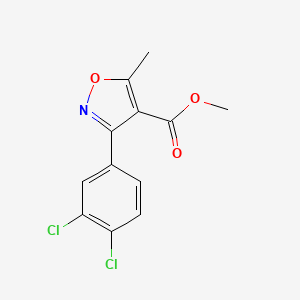

![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
